(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 329690-09-7
VCID: VC6630703
InChI: InChI=1S/C20H13N3O4/c21-19(24)16-11-13-10-14(23(25)26)8-9-18(13)27-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,21,24)
SMILES: C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N
Molecular Formula: C20H13N3O4
Molecular Weight: 359.341

(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide

CAS No.: 329690-09-7

Cat. No.: VC6630703

Molecular Formula: C20H13N3O4

Molecular Weight: 359.341

* For research use only. Not for human or veterinary use.

(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide - 329690-09-7

CAS No. 329690-09-7
Molecular Formula C20H13N3O4
Molecular Weight 359.341
IUPAC Name 2-naphthalen-1-ylimino-6-nitrochromene-3-carboxamide
Standard InChI InChI=1S/C20H13N3O4/c21-19(24)16-11-13-10-14(23(25)26)8-9-18(13)27-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,21,24)
Standard InChI Key AMAXHYNGTVZQDG-XDOYNYLZSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromene backbone: This can be achieved through cyclization reactions involving salicylaldehyde derivatives and other reagents.

  • Introduction of the nitro group: Nitration of the aromatic ring is performed using standard nitrating agents like nitric acid.

  • Attachment of the imino group: The naphthalenyl imino moiety is introduced via condensation of a naphthylamine derivative with an aldehyde or ketone precursor.

  • Carboxamide functionalization: This step involves amidation reactions using carboxylic acid derivatives or activated esters.

Potential Applications

Chromene derivatives, including compounds like (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide, are known for their diverse pharmacological properties:

  • Anticancer activity: Chromenes often exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular pathways like apoptosis.

  • Antioxidant properties: The nitro and imino groups may contribute to radical scavenging activity.

  • Anti-inflammatory potential: Chromenes have been studied as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Analytical Characterization

The characterization of this compound relies on advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyConfirms molecular structure (e.g., ¹H NMR, ¹³C NMR)
Mass SpectrometryDetermines molecular weight and fragmentation patterns
UV-Vis SpectroscopyIdentifies electronic transitions in conjugated systems
IR SpectroscopyDetects functional groups (e.g., -NO₂, -C=O)

Future Directions

Further research on (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide could focus on:

  • Pharmacological evaluation: Testing its efficacy against specific diseases such as cancer or inflammation.

  • Structure optimization: Modifying substituents to enhance biological activity or reduce toxicity.

  • Mechanistic studies: Investigating its mode of action at the molecular level.

This compound represents a promising candidate for drug development due to its structural features and potential biological activities. Comprehensive studies are needed to fully explore its therapeutic applications.

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